molecular formula C11H14O3 B2592692 [4-(Oxolan-3-yloxy)phenyl]methanol CAS No. 1339476-49-1

[4-(Oxolan-3-yloxy)phenyl]methanol

Cat. No.: B2592692
CAS No.: 1339476-49-1
M. Wt: 194.23
InChI Key: QEEBBAQNFZWTCA-UHFFFAOYSA-N
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Description

[4-(Oxolan-3-yloxy)phenyl]methanol (IUPAC name) is a synthetic organic compound with the molecular formula C₁₁H₁₄O₃ (molecular weight: 194.23 g/mol). Its structure comprises a phenyl ring substituted with a hydroxymethyl (-CH₂OH) group at the para position and an oxolane (tetrahydrofuran) ring connected via an ether linkage at the meta position of the phenyl group. Key identifiers include:

  • SMILES: C1COCC1OC2=CC=C(C=C2)CO
  • InChIKey: QEEBBAQNFZWTCA-UHFFFAOYSA-N

The compound is utilized as a building block in organic synthesis, particularly for introducing polar functionalities due to its hydroxyl and ether groups.

Properties

IUPAC Name

[4-(oxolan-3-yloxy)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c12-7-9-1-3-10(4-2-9)14-11-5-6-13-8-11/h1-4,11-12H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEEBBAQNFZWTCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=CC=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339476-49-1
Record name [4-(oxolan-3-yloxy)phenyl]methanol
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Oxolan-3-yloxy)phenyl]methanol typically involves the reaction of 4-hydroxybenzyl alcohol with tetrahydrofuran in the presence of a suitable catalyst. The reaction conditions often include:

    Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.

    Solvent: Common solvents include dichloromethane or toluene.

Industrial Production Methods: Industrial production methods for [4-(Oxolan-3-yloxy)phenyl]methanol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(Oxolan-3-yloxy)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form [4-(Oxolan-3-yloxy)phenyl]methane.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.

Major Products Formed:

    Oxidation: Formation of [4-(Oxolan-3-yloxy)phenyl]aldehyde or [4-(Oxolan-3-yloxy)phenyl]carboxylic acid.

    Reduction: Formation of [4-(Oxolan-3-yloxy)phenyl]methane.

    Substitution: Formation of [4-(Oxolan-3-yloxy)phenyl]halides.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity and interactions with biomolecules.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of novel polymers and resins.

Mechanism of Action

The mechanism of action of [4-(Oxolan-3-yloxy)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Compound A : (R)-2-((4-(Benzyloxy)-3-phenethoxyphenoxy)methyl)oxirane
  • Molecular Formula : C₂₄H₂₄O₄
  • Key Features :
    • Contains a benzyloxy and phenethoxy substituent on the phenyl ring.
    • Epoxide (oxirane) group instead of oxolane.
  • Comparison: The benzyl and phenethyl groups increase lipophilicity compared to [4-(Oxolan-3-yloxy)phenyl]methanol. The epoxide introduces reactivity for ring-opening reactions, unlike the stable oxolane ether.
Compound B : 4-(Oxolan-3-yloxy)piperidine
  • Molecular Formula: C₉H₁₇NO₂
  • Key Features: Replaces the phenylmethanol group with a piperidine ring.
  • Comparison :
    • Piperidine introduces basicity (pKa ~11) due to the amine, absent in the target compound.
    • Lower molecular weight (171.24 g/mol) may enhance solubility in polar solvents.
    • Retains the oxolane ether, suggesting similar metabolic stability .
Compound C : (3-(4-(Methylthio)phenyl)-1-phenyl-1H-pyrazol-4-YL)methanol
  • Molecular Formula : C₁₇H₁₆N₂OS
  • Key Features :
    • Pyrazole core with methylthio and phenyl substituents.
    • Hydroxymethyl group analogous to the target compound.
  • Comparison: The pyrazole ring confers aromatic heterocyclic properties, differing from the phenyl-oxolane system. Safety data indicate skin/eye irritation (Category 2) and respiratory risks, highlighting handling precautions relevant to methanol-containing compounds .

Physicochemical Properties

Property [4-(Oxolan-3-yloxy)phenyl]methanol Compound A Compound B Compound C
Molecular Weight (g/mol) 194.23 376.45 171.24 296.40
Functional Groups -OH, oxolane ether Epoxide, benzyl ether Piperidine, oxolane ether Pyrazole, -SH, -OH
Solubility Moderate (polar solvents) Low (lipophilic) High (polar solvents) Low (crystalline solid)
Hydrogen Bonding Yes (hydroxyl group) Limited (epoxide) Yes (amine) Yes (hydroxyl, thioether)

Biological Activity

[4-(Oxolan-3-yloxy)phenyl]methanol, with the chemical formula C11_{11}H14_{14}O3_3 and CAS number 1339476-49-1, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of [4-(Oxolan-3-yloxy)phenyl]methanol features an oxolane (tetrahydrofuran) ring connected to a phenolic group. Its molecular structure can be represented as follows:

  • Molecular Formula: C11_{11}H14_{14}O3_3
  • SMILES: C1COCC1OC2=CC=C(C=C2)CO
  • InChIKey: QEEBBAQNFZWTCA-UHFFFAOYSA-N

Antiproliferative Effects

Preliminary studies suggest that compounds with similar structures may inhibit the growth of cancer cell lines. For example, derivatives of phenolic compounds have been evaluated for their cytotoxicity against human cancer cells such as HeLa (cervical cancer) and A549 (lung cancer).

CompoundCell LineIC50 (µg/mL)
Example AHeLa226
Example BA549242.52

The biological activity of [4-(Oxolan-3-yloxy)phenyl]methanol is hypothesized to involve several mechanisms:

  • Enzyme Inhibition: The compound may interact with specific enzymes, modulating their activity and affecting cellular pathways.
  • Membrane Disruption: Similar compounds have been noted to disrupt bacterial membranes, leading to cell lysis.
  • Antioxidant Activity: Phenolic compounds often exhibit antioxidant properties, potentially contributing to their anticancer effects.

Case Studies and Research Findings

A few notable studies involving related compounds provide insights into the potential biological activities of [4-(Oxolan-3-yloxy)phenyl]methanol:

  • Study on Phenolic Derivatives:
    • Researchers synthesized various phenolic compounds and assessed their antibacterial properties.
    • Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 62.5 µg/mL against E. coli.
  • Anticancer Activity Evaluation:
    • A series of phenolic glycinamides were tested for antiproliferative effects.
    • Compounds demonstrated IC50 values indicating effective inhibition of cancer cell proliferation.

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